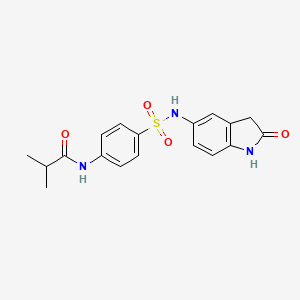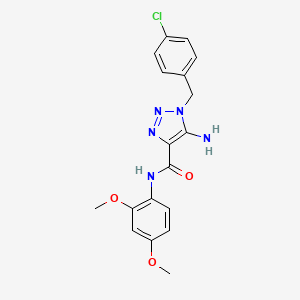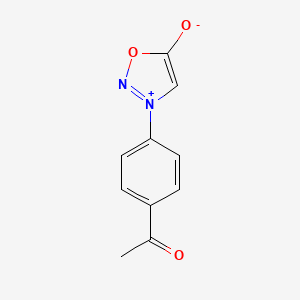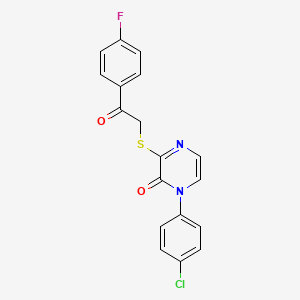![molecular formula C16H13Cl2N3O3S B2597396 2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione CAS No. 1192655-41-6](/img/structure/B2597396.png)
2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazoles are a sub-family of azole compounds . They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .
Synthesis Analysis
In a study, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Applications De Recherche Scientifique
2,4-Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinediones (TZD) are a class of compounds explored for their potential in treating various ailments due to their ability to act as PTP 1B inhibitors, regulating insulin signaling and potentially addressing insulin resistance in type 2 diabetes mellitus (T2DM). Studies have focused on the structural modifications of the TZD scaffold to optimize PTP 1B inhibition. For instance, compound 46, which incorporates the TZD scaffold, showed potent activity as a PTP 1B inhibitor, highlighting the importance of Z-configuration in its structure for designing effective ligands with optimum activity (Verma, S., Yadav, Y. S., & Thareja, S., 2019).
Mesotrione Herbicide: Environmental Impact
Mesotrione, a compound structurally similar to the one due to its cyclohexane-1,3-dione core, is used as a herbicide. Its environmental fate, effects, and efficiency have been comprehensively reviewed, showing that when applied as recommended, it ensures desired effects on sensitive crops while exhibiting a favorable toxicological and environmental profile. Mesotrione's degradation by soil microorganisms is fast, minimizing the risk of groundwater contamination. This suggests the compound's safety in agricultural use under current environmental standards (Carles, L., Joly, M., & Joly, P., 2017).
Methylene-linked Liquid Crystal Dimers
Compounds with methylene linkage and cyclohexane rings have been studied for their transitional properties, particularly in liquid crystal technology. For example, methylene-linked liquid crystal dimers show two monotropic mesophases: a normal nematic phase and a lower temperature twist-bend nematic phase. This research underscores the importance of methylene linkage in inducing unique nematic phases, which could be significant for liquid crystal display technologies (Henderson, P., & Imrie, C., 2011).
Synthesis and Structural Properties of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones
The synthesis and investigation of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the structural versatility and potential applications of thiazolidinones in medicinal chemistry. This research illuminates the synthetic routes and structural conformations through high-resolution spectroscopy, indicating the potential for developing novel compounds with significant biological activity (Issac, R., & Tierney, J., 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,22H,5-6,8H2/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRYJHFTXUOGGY-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(=O)C(=C1O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)

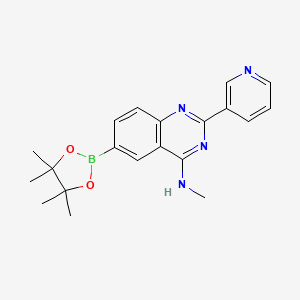
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)
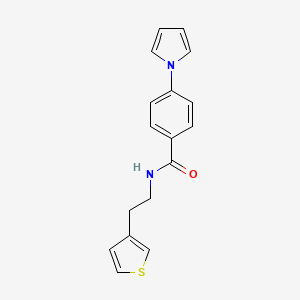
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)

